(Methoxymethylene)triphenylphosphorane
Overview
Description
(Methoxymethylene)triphenylphosphorane is an organophosphorus compound widely used in organic synthesis. It is a Wittig reagent, which means it is employed to convert carbonyl compounds (such as aldehydes and ketones) into alkenes. This compound is particularly notable for its role in the homologization of aldehydes and ketones to extended aldehydes .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Methoxymethylene)triphenylphosphorane can be synthesized in two main steps from triphenylphosphine:
P-Alkylation: Triphenylphosphine reacts with chloromethyl methyl ether to form (methoxymethyl)triphenylphosphonium chloride. [ \text{PPh}_3 + \text{CH}_3\text{OCH}_2\text{Cl} \rightarrow [\text{CH}_3\text{OCH}_2\text{PPh}_3]\text{Cl} ]
Chemical Reactions Analysis
Types of Reactions
(Methoxymethylene)triphenylphosphorane primarily undergoes Wittig reactions, where it reacts with aldehydes and ketones to form alkenes. This reaction is a type of nucleophilic addition to carbonyl compounds.
Common Reagents and Conditions
Reagents: Aldehydes or ketones, this compound.
Conditions: Typically carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature.
Major Products
The major product of the Wittig reaction involving this compound is an enol ether, which can be hydrolyzed to form an aldehyde .
Scientific Research Applications
(Methoxymethylene)triphenylphosphorane has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products like steroids and alkaloids.
Biology and Medicine: Employed in the synthesis of biologically active compounds, such as antimalarial drugs and other pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (methoxymethylene)triphenylphosphorane in the Wittig reaction involves the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide to yield the desired alkene. The reaction proceeds through the following steps:
Formation of Ylide: The phosphorane reacts with the carbonyl compound to form a betaine intermediate.
Elimination: The betaine intermediate undergoes elimination to form the alkene and triphenylphosphine oxide.
Comparison with Similar Compounds
(Methoxymethylene)triphenylphosphorane can be compared with other Wittig reagents such as:
Methylenetriphenylphosphorane: Used for the methylenation of carbonyl compounds to form alkenes.
(Methoxymethyl)triphenylphosphonium chloride: Another Wittig reagent used for similar transformations.
The uniqueness of this compound lies in its ability to form extended aldehydes through the homologization of aldehydes and ketones .
Properties
IUPAC Name |
methoxymethylidene(triphenyl)-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19OP/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYROHZMICXBUMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901282268 | |
Record name | (Methoxymethylene)triphenylphosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901282268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20763-19-3 | |
Record name | (Methoxymethylene)triphenylphosphorane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20763-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Methoxymethylene)triphenylphosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901282268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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